2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide
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Overview
Description
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide is a chemical compound featuring an intricate structure composed of various functional groups. Its unique arrangement gives it specific chemical and physical properties, making it significant in various scientific research fields, including medicinal chemistry, pharmacology, and industrial applications.
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a derivative of the 3-oxobenzo[d]isothiazole , which is known to have various applications in medicinal chemistry . .
Mode of Action
As a derivative of 3-oxobenzo[d]isothiazole , it may share some of its properties.
Biochemical Pathways
Isothiazoles, a class of compounds to which this compound belongs, are widely utilized in medicinal chemistry and organic synthesis due to the unique properties of two electronegative heteroatoms in a 1,2-relationship . .
Result of Action
Some related compounds have shown favorable antimicrobial activity , but it’s unclear if this compound would have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The preparation of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide generally involves multi-step synthetic procedures
Industrial Production Methods: : While specific industrial methods can vary, the large-scale synthesis of such compounds often employs similar foundational principles but optimized for cost-efficiency and yield. Advanced techniques such as continuous flow synthesis might be utilized to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: : This compound undergoes several types of reactions, including:
Oxidation: : Conversion of sulfide to sulfoxide and subsequently to sulfone.
Reduction: : The nitro group, if present, can be reduced to an amine.
Substitution: : Aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions: : Common reagents used include strong oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction processes. Substitution reactions may involve reagents such as halogenated compounds and catalysts like iron or aluminum chloride.
Major Products: : Products of these reactions can vary based on the specific pathways but typically include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide has diverse applications across multiple fields:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : May serve as a biochemical tool for studying enzyme interactions.
Medicine: : Potential therapeutic applications, especially if derivatives exhibit biological activity.
Industry: : Utilized in manufacturing processes where its unique chemical properties are beneficial.
Comparison with Similar Compounds
Comparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-ethyl-N-(o-tolyl)acetamide with similar compounds reveals both unique and shared features:
Similar Compounds: : Structures such as benzo[d]isothiazoles and their derivatives.
Uniqueness: : Its specific substituents and their positions confer distinct chemical properties and potential activities not necessarily shared by all related compounds.
Similar Compounds
Some similar compounds include:
Benzo[d]isothiazol-3-ones: : Basic structure without additional substituents.
N-alkyl and N-aryl acetamides: : Variants with different alkyl or aryl groups.
Sulfonyl-containing compounds: : Featuring similar sulfonamide linkages but with varying ring structures.
This compound, due to its unique combination of functional groups and the resulting properties, continues to be of significant interest in scientific research and industrial applications. It's like a Swiss Army knife of chemistry—multifaceted and incredibly useful in the right hands!
Properties
IUPAC Name |
N-ethyl-N-(2-methylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-3-19(15-10-6-4-8-13(15)2)17(21)12-20-18(22)14-9-5-7-11-16(14)25(20,23)24/h4-11H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCPAXRABAWLED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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